Cas no 652134-11-7 (3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide)
3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide Chemical and Physical Properties
Names and Identifiers
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- 652134-11-7
- 1-Allyl-3-ethylimidazolium bis((trifluoromethyl)sulfonyl)imide
- 3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide
- G65699
- 1-allyl-3-ethyl imidazolium bis(trifluoromethanesulphonyl)imide
- 3-ethyl-1-(prop-2-en-1-yl)imidazol-1-ium; bistriflylimide anion
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- Inchi: InChI=1S/C8H13N2.C2F6NO4S2/c1-3-5-10-7-6-9(4-2)8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3,6-8H,1,4-5H2,2H3;/q+1;-1
- InChI Key: FJCMVDSZONUCDW-UHFFFAOYSA-N
- SMILES: CCN1C=C[N+](=C1)CC=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Computed Properties
- Exact Mass: 417.02516722g/mol
- Monoisotopic Mass: 417.02516722g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 486
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 94.8Ų
3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P0251BZ-1g |
3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide |
652134-11-7 | 95% | 1g |
$22.00 | 2024-04-22 | |
| 1PlusChem | 1P0251BZ-5g |
3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide |
652134-11-7 | 95% | 5g |
$68.00 | 2024-04-22 | |
| 1PlusChem | 1P0251BZ-25g |
3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide |
652134-11-7 | 95% | 25g |
$251.00 | 2024-04-22 |
3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide
Research Briefing on 3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide (CAS: 652134-11-7)
3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide (CAS: 652134-11-7) is a novel ionic liquid compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of imidazolium-based ionic liquids, which are known for their unique physicochemical properties, including high thermal stability, low volatility, and excellent solubility. Recent studies have explored its potential applications in drug delivery, catalysis, and as a green solvent in pharmaceutical synthesis.
The primary focus of current research on this compound revolves around its role as a solvent and catalyst in organic synthesis. A 2023 study published in the Journal of Ionic Liquids demonstrated that 3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide exhibits exceptional catalytic activity in the synthesis of heterocyclic compounds, which are crucial intermediates in drug development. The study highlighted its ability to enhance reaction yields while reducing the need for hazardous organic solvents, aligning with the principles of green chemistry.
Another significant area of investigation is its potential in drug delivery systems. Research conducted by the University of Cambridge in 2022 revealed that this ionic liquid could serve as an effective carrier for poorly water-soluble drugs, improving their bioavailability. The study utilized molecular dynamics simulations to elucidate the interactions between the ionic liquid and various drug molecules, providing insights into its mechanism of action. These findings open new avenues for the development of advanced drug formulations.
In addition to its applications in drug delivery and catalysis, recent studies have also explored the biocompatibility and toxicity profile of 3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide. A 2023 toxicological assessment published in Chemical Research in Toxicology indicated that the compound exhibits low cytotoxicity in vitro, making it a promising candidate for biomedical applications. However, further in vivo studies are required to fully assess its safety profile.
The synthesis and characterization of this compound have also been a subject of interest. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its structural integrity and purity. Recent advancements in synthetic methodologies have enabled the production of high-purity batches, which are essential for reproducible research outcomes.
In conclusion, 3-Allyl-1-ethyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide (CAS: 652134-11-7) represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its unique properties and wide-ranging applications make it a valuable subject for ongoing and future studies. Continued research efforts are expected to further elucidate its potential and address any remaining challenges related to its scalability and biocompatibility.
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